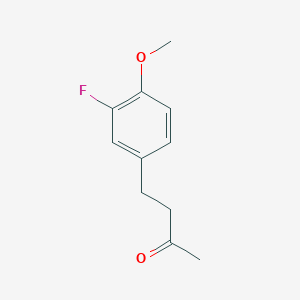

4-(3-Fluoro-4-methoxyphenyl)butan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13FO2 |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

4-(3-fluoro-4-methoxyphenyl)butan-2-one |

InChI |

InChI=1S/C11H13FO2/c1-8(13)3-4-9-5-6-11(14-2)10(12)7-9/h5-7H,3-4H2,1-2H3 |

InChI Key |

SIIOQIDQHJXOFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C=C1)OC)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 3 Fluoro 4 Methoxyphenyl Butan 2 One and Its Precursors

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org This process is achieved by conceptually breaking bonds (disconnections) which correspond to the reverse of known and reliable chemical reactions. amazonaws.com

For 4-(3-fluoro-4-methoxyphenyl)butan-2-one, the primary retrosynthetic disconnections focus on the carbon-carbon bonds that link the aromatic ring to the butanone side chain and the bonds within the side chain itself.

Disconnection 1 (C-C bond between the aromatic ring and the side chain): The most logical disconnection is the bond between the aromatic C4 and the benzylic C1 of the butanone moiety. This is the reverse of a Friedel-Crafts type reaction, a robust method for forming aryl-alkyl bonds. nih.govorganic-chemistry.org This disconnection leads to two key precursors: the aromatic synthon, a 3-fluoro-4-methoxyphenyl group, and a C4 electrophilic synthon, which is equivalent to a butanone derivative.

Disconnection 2 (C-C bond within the butanone side chain): An alternative disconnection can be made at the C2-C3 bond of the butanone chain. This approach, corresponding to the reverse of an aldol-type condensation, would involve building the side chain stepwise on the aromatic ring.

The first disconnection is generally more convergent and efficient. icj-e.org It simplifies the target molecule into two main building blocks: a substituted benzene (B151609) derivative (3-fluoro-4-methoxybenzene or a related compound) and a four-carbon chain. The subsequent sections will focus on the synthesis of these precursors and their eventual coupling.

Aromatic Functionalization Strategies: Synthesis of 3-Fluoro-4-methoxybenzene Precursors

The synthesis of the 3-fluoro-4-methoxybenzene core with the correct substitution pattern is a critical challenge. The interplay between the activating, ortho-para directing methoxy (B1213986) group and the deactivating, ortho-para directing fluoro group requires precise control over reaction conditions to achieve the desired regiochemistry.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org Both the methoxy group and fluorine can act as DMGs.

In substituted anisoles, the methoxy group is a well-established DMG. acs.org The reaction involves treating the anisole (B1667542) derivative with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), which generates a lithiated intermediate ortho to the methoxy group. uwindsor.ca This intermediate can then be quenched with an electrophile. Fluorine is also known to promote ortho-C-H metalation. researchgate.net When both are present, their directing effects can be competitive or synergistic.

A plausible DoM strategy for a 3-fluoro-4-methoxybenzene precursor could start from 2-fluoroanisole (B128887). The methoxy group would direct lithiation to the C3 position, after which the lithiated species can be reacted with an appropriate electrophile to introduce a functional group that facilitates the later introduction of the butanone chain.

| Parameter | Description | Relevance to Synthesis |

| Directing Group | Methoxy (-OCH3), Fluoro (-F) | Both can direct lithiation to the ortho position. The methoxy group is generally a stronger director. wikipedia.orgbaranlab.org |

| Organolithium Reagent | n-BuLi, s-BuLi, t-BuLi | Strong bases required for deprotonation. Choice can influence reactivity and selectivity. uwindsor.ca |

| Solvent | Tetrahydrofuran (B95107) (THF), Diethyl ether (Et2O) | Coordinating solvents are typically used to deaggregate the organolithium reagent, increasing its basicity. uwindsor.ca |

| Electrophile (E+) | CO2, Aldehydes, Alkyl halides | The choice of electrophile determines the functional group introduced at the ortho position. |

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. wikipedia.org The mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In the context of 3-fluoro-4-methoxybenzene, both the methoxy and fluoro substituents are ortho, para-directing. However, the methoxy group is a strong activating group, while fluorine is a weak deactivating group. wikipedia.org This differential reactivity must be managed to control the position of substitution. Starting from a monosubstituted precursor like 4-fluoroanisole, electrophilic attack would be strongly directed to the positions ortho to the activating methoxy group (C3 and C5). Careful control of reaction conditions, such as temperature and the choice of electrophile and catalyst, is necessary to favor substitution at the desired C3 position over the C5 position.

Common EAS reactions that could be employed include nitration, halogenation, or Friedel-Crafts reactions, introducing a handle for further transformation. byjus.com

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the synthesis of highly substituted aromatic compounds. Unlike EAS, the SNAr mechanism is favored in electron-poor aromatic rings, typically those bearing strong electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving the attack of a nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.org

To synthesize a 3-fluoro-4-methoxybenzene precursor via SNAr, one could start with a substrate containing at least two good leaving groups (like fluorine or chlorine) and an activating EWG. For example, a reaction on 1,2-difluoro-4-nitrobenzene could proceed with sodium methoxide (B1231860). The nitro group activates the ring for nucleophilic attack, and methoxide would displace one of the fluorine atoms. The position of substitution (ortho or para to the nitro group) is generally favored due to better stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org Subsequent reduction of the nitro group and its replacement would be required to arrive at the final precursor.

| Reaction Type | Key Features | Applicability |

| Directed Ortho-Metalation | High regioselectivity, requires strong base | Excellent for precise functionalization ortho to existing groups like -OCH3 or -F. wikipedia.org |

| Electrophilic Aromatic Substitution | Classic method, sensitive to directing group effects | Requires careful control to manage the competing directing effects of -OCH3 and -F. wikipedia.org |

| Nucleophilic Aromatic Substitution | Requires electron-withdrawing groups and a good leaving group | Useful for building highly substituted rings, often requiring multi-step sequences. wikipedia.orgmasterorganicchemistry.com |

Construction of the Butanone Moiety

Once the 3-fluoro-4-methoxyphenyl precursor is obtained, the final step involves the introduction of the butan-2-one side chain.

Friedel-Crafts acylation is a reliable method for forming C-C bonds between an aromatic ring and an acyl group, leading to the formation of aryl ketones. organic-chemistry.org The reaction involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). masterorganicchemistry.com The electrophile in this reaction is a resonance-stabilized acylium ion. lkouniv.ac.in

A direct approach to synthesizing this compound would involve a Friedel-Crafts reaction between 2-fluoroanisole (3-fluoro-4-methoxybenzene) and a suitable C4 acylating agent. However, direct acylation to introduce the butan-2-one moiety is not straightforward. A more common strategy involves a two-step process:

Acylation: The aromatic precursor (3-fluoro-4-methoxybenzene) is acylated with a reagent like butanoyl chloride or butyric anhydride. The strong ortho, para-directing effect of the methoxy group would direct the acyl group to the desired position, yielding an intermediate ketone, 1-(3-fluoro-4-methoxyphenyl)butan-1-one.

Modification: The resulting ketone would then need to be modified. A direct conversion to the target this compound is complex. An alternative and more feasible acylation strategy would use a reagent like 3-oxobutanoic acid chloride (acetoacetyl chloride) or its equivalent. The Friedel-Crafts acylation with such a reagent would directly install the keto-ester side chain, which can then be hydrolyzed and decarboxylated to yield the desired butan-2-one product.

Ketone Synthesis via Organometallic Reagents (e.g., Grignard, Organolithium)

Organometallic reagents are powerful nucleophiles widely used for forming carbon-carbon bonds, providing a direct route to ketones like this compound. mt.comyoutube.com Grignard and organolithium reagents are primary tools in this context. msu.edu

Grignard Reagents: The synthesis can be envisioned starting from a halide precursor, such as 4-bromo-2-fluoro-1-methoxybenzene. This aryl halide can be converted into the corresponding Grignard reagent, 3-fluoro-4-methoxyphenylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). libretexts.org This organomagnesium compound can then be reacted with a suitable electrophile to form the ketone.

One common strategy involves the reaction of the Grignard reagent with an acyl chloride or an anhydride. However, a more controlled approach to avoid the formation of tertiary alcohol byproducts is the use of a Weinreb amide. For instance, reacting 3-fluoro-4-methoxyphenylmagnesium bromide with N-methoxy-N-methylacetamide would yield a stable tetrahedral intermediate that, upon acidic workup, furnishes the desired ketone.

Another pathway involves the reaction of the Grignard reagent with an appropriate aldehyde, such as acrolein, followed by oxidation of the resulting secondary alcohol. However, controlling 1,2- versus 1,4-addition can be a challenge.

Organolithium Reagents: Similar to Grignard reagents, organolithium species offer a highly reactive carbon nucleophile. youtube.com An organolithium reagent can be prepared from 4-bromo-2-fluoro-1-methoxybenzene via lithium-halogen exchange, typically using an alkyllithium reagent like n-butyllithium at low temperatures. The resulting 3-fluoro-4-methoxyphenyllithium is a potent nucleophile.

This organolithium reagent can be reacted with various electrophiles to construct the butanone side chain. For example, addition to acetonitrile (B52724) followed by hydrolysis provides a route to the ketone. Alternatively, reaction with a suitable Weinreb amide offers a controlled synthesis.

Table 1: Representative Organometallic Reactions for Aryl Ketone Synthesis

| Organometallic Reagent | Electrophile | General Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Aryl Grignard (ArMgX) | Acyl Chloride (RCOCl) | Aryl Ketone (ArCOR) | Anhydrous Ether/THF, Low Temp. | mt.com |

| Aryl Grignard (ArMgX) | Weinreb Amide (RCON(OMe)Me) | Aryl Ketone (ArCOR) | THF, 0°C to rt | nih.gov |

| Aryllithium (ArLi) | Carboxylic Acid (RCOOH) | Aryl Ketone (ArCOR) | Ether/THF, Low Temp., 2 equiv. ArLi | youtube.com |

| Aryllithium (ArLi) | Nitrile (RCN) | Aryl Ketone (ArCOR) | Anhydrous Ether, followed by hydrolysis | youtube.com |

Catalytic Carbonylation Reactions

Catalytic carbonylation reactions represent a powerful and atom-economical method for introducing a carbonyl group into an organic molecule, using carbon monoxide (CO) as a C1 source. york.ac.uk Palladium-catalyzed carbonylative coupling reactions are particularly well-developed for the synthesis of aryl ketones.

A plausible route to this compound via this method would involve a carbonylative cross-coupling reaction. The starting materials would be an aryl halide or triflate, such as 4-bromo-2-fluoro-1-methoxybenzene, carbon monoxide, and an organometallic coupling partner that can deliver the remaining part of the butanone chain.

For instance, a Stille or Suzuki-Miyaura type carbonylative coupling could be employed. In a hypothetical Suzuki coupling, 4-bromo-2-fluoro-1-methoxybenzene would be reacted with a suitable boronic acid or ester, like 2-oxobutylboronic acid, under a CO atmosphere in the presence of a palladium catalyst and a base. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, CO insertion into the aryl-palladium bond to form an aroyl-palladium complex, transmetalation with the organoboron reagent, and finally, reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst.

Table 2: Key Features of Palladium-Catalyzed Carbonylative Ketone Synthesis

| Component | Role/Example | Significance | Reference |

|---|---|---|---|

| Aryl Substrate | Ar-I, Ar-Br, Ar-OTf (e.g., 4-bromo-2-fluoro-1-methoxybenzene) | Provides the aromatic core of the ketone. | york.ac.uk |

| Carbonyl Source | Carbon Monoxide (CO) gas | Inexpensive and abundant C1 building block. | york.ac.uk |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Facilitates the key bond-forming steps. | acs.org |

| Coupling Partner | Organotin, Organoboron, or Organozinc reagents | Introduces the alkyl/acyl portion of the ketone. | mt.com |

| Base | K₂CO₃, K₃PO₄, Organic amines | Activates the coupling partner and neutralizes acid formed. | acs.org |

Convergent and Divergent Synthetic Pathways to the Core Structure

The synthesis of this compound and its analogues can be approached using either convergent or divergent strategies, each offering distinct advantages.

A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in a late-stage reaction. For the target ketone, a convergent approach could involve:

Fragment A Synthesis: Preparation of a 3-fluoro-4-methoxyphenyl derivative, such as 3-fluoro-4-methoxybenzyl bromide.

Fragment B Synthesis: Preparation of a three-carbon ketone synthon, like the enolate of acetone (B3395972) or acetoacetic ester.

Coupling: A nucleophilic substitution reaction where the enolate of Fragment B displaces the bromide from Fragment A, forming the carbon skeleton of the final product. This alkylation-cleavage strategy is a known method for producing 4-arylbutan-2-ones. researchgate.netresearchgate.net

A divergent synthesis begins with a common intermediate that is subsequently modified to create a library of related compounds. Starting with the 3-fluoro-4-methoxyphenyl core, one could introduce various side chains to generate different ketones. For example, Friedel-Crafts acylation of 2-fluoroanisole with crotonyl chloride could yield an unsaturated ketone intermediate, (E)-4-(3-fluoro-4-methoxyphenyl)but-3-en-2-one. This intermediate can then be selectively reduced to the target saturated ketone. Furthermore, this same intermediate could be used to synthesize a variety of analogues by modifying the double bond (e.g., via epoxidation, dihydroxylation, or Michael addition) before the final reduction, allowing for the creation of a diverse set of molecules from a single precursor. rsc.org

Modern Synthetic Techniques: Continuous Flow Chemistry and Sustainable Methodologies

Modern synthetic chemistry emphasizes the development of safer, more efficient, and environmentally friendly processes. nih.gov Continuous flow chemistry and sustainable methodologies are at the forefront of this movement. nih.goveuropa.eu

Continuous Flow Chemistry: Performing reactions in a continuous flow system, rather than in traditional batch reactors, offers significant advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and potential for automation and scalability. beilstein-journals.org The synthesis of ketone intermediates has been successfully adapted to flow processes. nih.gov For example, a Grignard reaction to produce a ketone precursor could be performed in a flow reactor where the highly exothermic reaction is safely controlled by the high surface-area-to-volume ratio of the reactor tubing. nih.gov Similarly, multi-step sequences, such as nitration and hydrogenation of an aromatic precursor, can be "telescoped" into a single continuous process, minimizing manual handling and purification of intermediates. europa.euallfordrugs.com

Sustainable Methodologies: Green chemistry principles aim to reduce the environmental impact of chemical synthesis. nih.gov For a molecule like this compound, this could involve:

Catalysis: Using catalytic amounts of reagents (e.g., palladium for carbonylation) instead of stoichiometric ones to minimize waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Safer Solvents: Replacing hazardous solvents with greener alternatives, such as water, ethanol, or supercritical CO₂ where possible.

Energy Efficiency: Employing methods like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. europa.eu

Recent efforts in the synthesis of fluorinated compounds focus on developing methods that avoid the use of persistent substances like PFAS, contributing to a more sustainable production lifecycle. chemistryworld.com

Stereochemical Control in Analogue Synthesis (where chiral centers are introduced)

While this compound itself is achiral, many of its biologically active analogues possess one or more stereocenters. The ability to control the three-dimensional arrangement of atoms is crucial in pharmaceutical synthesis. york.ac.ukresearchgate.net

Stereochemical control can be introduced into analogues of the target molecule through several asymmetric synthesis strategies:

Asymmetric Reduction: If the synthesis proceeds through the unsaturated intermediate, (E)-4-(3-fluoro-4-methoxyphenyl)but-3-en-2-one, the ketone can be asymmetrically reduced to a chiral alcohol, 4-(3-fluoro-4-methoxyphenyl)butan-2-ol. This can be achieved using chiral catalysts, such as those based on ruthenium or rhodium with chiral phosphine ligands (e.g., BINAP) under hydrogenation conditions, or through enzymatic reduction.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent reaction stereoselectively. researchgate.net For example, an acetoacetic ester derivative could be alkylated with 3-fluoro-4-methoxybenzyl bromide. By first forming an enolate with a chiral base or by using a substrate bearing a chiral auxiliary (like an Evans oxazolidinone), one could control the stereochemistry of the newly formed C-C bond, leading to a chiral β-keto ester that can be converted into the desired chiral ketone analogue. york.ac.ukresearchgate.net

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to catalyze asymmetric reactions. For instance, an asymmetric Michael addition of acetone to an unsaturated precursor derived from 3-fluoro-4-methoxybenzaldehyde (B1294953) could establish a chiral center in the butanone side chain.

These methods allow for the synthesis of specific enantiomers or diastereomers, which is essential for developing compounds with desired pharmacological profiles. nih.govyoutube.com

Investigations into the Chemical Reactivity and Reaction Mechanisms of 4 3 Fluoro 4 Methoxyphenyl Butan 2 One

Reactivity at the Ketone Carbonyl Group

The ketone carbonyl group is a site of significant chemical activity due to the polarization of the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic.

Nucleophilic Addition Reactions (e.g., hydride reduction, organometallic additions)

Nucleophilic addition is a characteristic reaction of ketones. libretexts.org Strong nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. libretexts.org

Hydride Reduction:

The reduction of 4-(3-fluoro-4-methoxyphenyl)butan-2-one with complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), is expected to yield the corresponding secondary alcohol, 4-(3-fluoro-4-methoxyphenyl)butan-2-ol. libretexts.org LiAlH₄ is a more potent reducing agent than NaBH₄. libretexts.org The general mechanism involves the transfer of a hydride ion to the carbonyl carbon. dalalinstitute.com

Organometallic Additions:

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily add to ketones to form tertiary alcohols after an acidic workup. almerja.netsaskoer.ca For instance, the reaction with methylmagnesium bromide (CH₃MgBr) would yield 2-methyl-4-(3-fluoro-4-methoxyphenyl)butan-2-ol. The reaction proceeds through the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon. saskoer.ca

| Reagent | Reaction Type | Predicted Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Hydride Reduction | 4-(3-Fluoro-4-methoxyphenyl)butan-2-ol |

| Lithium aluminum hydride (LiAlH₄) | Hydride Reduction | 4-(3-Fluoro-4-methoxyphenyl)butan-2-ol |

| Methylmagnesium bromide (CH₃MgBr) | Organometallic Addition (Grignard) | 2-Methyl-4-(3-fluoro-4-methoxyphenyl)butan-2-ol |

| Phenyllithium (C₆H₅Li) | Organometallic Addition (Organolithium) | 2-Phenyl-4-(3-fluoro-4-methoxyphenyl)butan-2-ol |

Alpha-Proton Reactivity: Enolization and Condensation Reactions

The protons on the carbon atoms adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.com this compound has two sets of α-protons, at the C1 (methyl) and C3 positions. The C1 protons are generally more acidic and less sterically hindered, making them more susceptible to deprotonation. bham.ac.uk

The resulting enolate is a potent nucleophile and can participate in various reactions, most notably condensation reactions. The aldol (B89426) condensation, for example, involves the reaction of the enolate with another molecule of the ketone (or a different carbonyl compound) to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. libretexts.org

Oxidative Transformations and Pathways

Ketones can undergo oxidation, a notable example being the Baeyer-Villiger oxidation. wikipedia.org This reaction involves the treatment of a ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an ester. pearson.com The mechanism involves the migration of one of the alkyl groups to an oxygen atom. jk-sci.com The migratory aptitude of different groups is a key factor in determining the product. For this compound, the two groups attached to the carbonyl carbon are a methyl group and a 2-(3-fluoro-4-methoxyphenyl)ethyl group. Based on the general migratory aptitude (tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl), the 2-(3-fluoro-4-methoxyphenyl)ethyl group (a primary alkyl group) is expected to migrate in preference to the methyl group. mychemblog.com This would result in the formation of 2-(3-fluoro-4-methoxyphenyl)ethyl acetate.

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA | 2-(3-Fluoro-4-methoxyphenyl)ethyl acetate |

Aromatic Ring Reactivity

The reactivity of the aromatic ring in electrophilic aromatic substitution is governed by the electronic effects of the attached substituents.

Electrophilic Aromatic Substitution Patterns Influenced by Fluoro and Methoxy (B1213986) Groups

Methoxy Group: The methoxy group is a strongly activating group due to its ability to donate electron density to the ring through resonance (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect). organicchemistrytutor.com This makes the ortho and para positions more nucleophilic. organicchemistrytutor.com

Fluoro Group: The fluorine atom is a deactivating group because its strong electron-withdrawing inductive effect (-I effect) overrides its electron-donating resonance effect (+M effect). wikipedia.org Despite being deactivating, it still directs incoming electrophiles to the ortho and para positions. wikipedia.org

In this compound, the two substituents are ortho to each other. The positions on the aromatic ring available for substitution are C2, C5, and C6 (relative to the butanone side chain at C1).

Position C2: Ortho to the methoxy group and meta to the fluoro group.

Position C5: Para to the fluoro group and meta to the methoxy group.

Position C6: Ortho to the fluoro group and para to the methoxy group.

The powerful activating and ortho-, para-directing effect of the methoxy group is expected to be the dominant influence. organicchemistrytutor.com Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the methoxy group. The position para to the methoxy group (C6) is also ortho to the fluoro group. The position ortho to the methoxy group (C2) is meta to the fluoro group. Steric hindrance from the adjacent butanone side chain and the fluorine atom might influence the regioselectivity between the C2 and C6 positions. However, the strong activation by the methoxy group at these positions will make them the primary sites of electrophilic attack.

Potential for Directed Aromatic Transformations

The methoxy group can act as a directing group in directed ortho-metalation (DoM) reactions. wikipedia.org Treatment with a strong base, such as an alkyllithium reagent (e.g., n-butyllithium), can lead to the selective deprotonation of the aromatic ring at the position ortho to the methoxy group. semanticscholar.org In this molecule, the position ortho to the methoxy group and not already substituted is C5. This would generate a lithiated intermediate that can then react with various electrophiles to introduce a new substituent specifically at the C5 position. This provides a powerful method for regioselective functionalization of the aromatic ring that complements electrophilic aromatic substitution. wikipedia.org

Reactivity of the Alkyl Chain

The alkyl chain of this compound possesses two methylene (B1212753) groups and a methyl group attached to a carbonyl functionality. These sites, in principle, offer avenues for various chemical transformations.

Selective Functionalization of Methylene Groups

The selective functionalization of the methylene groups in the alkyl chain of ketones is a significant area of organic synthesis. However, specific studies detailing the selective functionalization of the methylene groups for this compound have not been identified in a comprehensive search of scientific databases. General chemical principles suggest that the methylene group adjacent to the carbonyl (the α-position) would be more reactive towards enolate formation and subsequent reactions, while the methylene group adjacent to the aromatic ring (the benzylic position) could be susceptible to other types of functionalization. The presence of the fluoro and methoxy substituents on the aromatic ring would influence the electron density of the ring and potentially the reactivity of the benzylic position, but specific experimental data for this compound is lacking.

Mechanistic Elucidation Studies (e.g., kinetic isotope effects, reaction kinetics)

Mechanistic elucidation studies, such as those involving kinetic isotope effects (KIEs) and reaction kinetics, provide profound insights into the transition states and pathways of chemical reactions. A thorough review of the literature reveals a lack of such studies specifically conducted on this compound.

However, to illustrate the power of these techniques, it is instructive to consider studies on a related compound, 4-fluoro-4-(4'-nitrophenyl)butan-2-one. Research on the base-promoted elimination of hydrogen fluoride (B91410) from this nitro-substituted analogue has utilized primary and secondary deuterium (B1214612) kinetic isotope effects, as well as leaving-group fluorine kinetic isotope effects, to probe the reaction mechanism. nih.govresearchgate.netnih.gov These studies, employing different catalyzing bases such as formate, acetate, and imidazole, have demonstrated large primary deuterium KIEs, which has been instrumental in excluding the E1 mechanism. nih.govresearchgate.net The observed trends in KIEs for different bases were consistent with an E1cB-like E2 or an E1cB(ip) mechanism. nih.govresearchgate.net

For instance, in the study of base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one, the following kinetic isotope effects were observed:

| Catalyzing Base | Primary Deuterium KIE (kH/kD) | C(4)-Secondary Deuterium KIE | Leaving Group Fluorine KIE |

| Formate | 3.2 | 1.038 | 1.0037 |

| Acetate | 3.7 | 1.050 | 1.0047 |

| Imidazole | 7.5 | 1.014 | 1.0013 |

These data highlight how isotopic substitution can significantly alter reaction rates, providing valuable information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. libretexts.orgprinceton.eduwikipedia.org While these findings are for a different molecule, they exemplify the type of detailed mechanistic analysis that is currently absent in the literature for this compound. The electronic differences between a nitro group and a methoxy group would likely lead to different reaction kinetics and potentially different mechanistic pathways, underscoring the need for direct experimental investigation on the title compound.

Strategic Derivatization and Analog Synthesis Based on the 4 3 Fluoro 4 Methoxyphenyl Butan 2 One Scaffold

Design Principles for Structural Modification and Diversification

The primary goal of modifying the 4-(3-fluoro-4-methoxyphenyl)butan-2-one scaffold is to fine-tune its biological activity, selectivity, and pharmacokinetic profile. Key design principles involve:

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to enhance potency or reduce toxicity.

Conformational Restriction: Introducing rigid elements to lock the molecule into a specific conformation that is optimal for binding to a biological target.

Scaffold Hopping: Replacing the core structure with a different one while maintaining the original spatial arrangement of key functional groups.

Introduction of Pharmacophoric Features: Adding or modifying groups that are known to interact with specific biological targets, such as hydrogen bond donors/acceptors or charged groups.

Functionalization at the Ketone Group

The ketone functionality is a primary site for derivatization, allowing for the introduction of a wide range of substituents.

Reductive Amination and Amine Derivative Synthesis

Reductive amination is a widely used method to convert the ketone into various primary, secondary, and tertiary amines. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are valued for their selectivity in reducing the iminium ion over the ketone. masterorganicchemistry.comharvard.edu This method is highly versatile, tolerating a wide array of functional groups on both the amine and the ketone. harvard.eduorganic-chemistry.org

The synthesis of various amine derivatives from furoin (B1674284) and furil (B128704) using a Ru/Al2O3 catalyst has been demonstrated, showcasing the potential for creating diverse amine structures. rsc.org

Interactive Table: Reagents for Reductive Amination

| Reducing Agent | Key Features |

| Sodium Cyanoborohydride (NaBH3CN) | Effective at mildly acidic pH, selectively reduces imines in the presence of carbonyls. masterorganicchemistry.comharvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A milder and less toxic alternative to NaBH3CN, highly effective for a broad range of substrates. harvard.edu |

| Catalytic Hydrogenation | Utilizes catalysts like Palladium, Platinum, or Nickel; can be a greener alternative. wikipedia.org |

Oxime, Hydrazone, and Ketal/Acetal Formation

The ketone group readily reacts with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. nih.gov These reactions are typically catalyzed by acid and are often reversible. researchgate.netnih.gov Oximes and hydrazones introduce new functionalities that can participate in further reactions or act as key pharmacophoric elements. researchgate.net

Acetal and ketal formation involves the reaction of the ketone with two equivalents of an alcohol in the presence of an acid catalyst. wikipedia.orglibretexts.org This reaction is often used as a protecting group strategy for the ketone during multi-step synthesis. libretexts.org The use of a diol, such as ethylene (B1197577) glycol, leads to the formation of a cyclic acetal, which can be entropically favored. wikipedia.orglibretexts.org

Alkyl Chain Elongation or Shortening Strategies

Modification of the butanone side chain can influence the molecule's lipophilicity and conformational flexibility. Strategies to alter the alkyl chain length include:

Wittig Reaction: Reaction of the ketone with a phosphorus ylide can introduce a double bond, which can then be hydrogenated to extend the alkyl chain.

Grignard Reaction: Addition of a Grignard reagent to the ketone, followed by dehydration and reduction, can also lead to chain elongation.

Retro-Aldol Reaction: Under specific conditions, the butanone chain can be cleaved, providing a route to shorter analogs.

The length of alkyl chains has been shown to be a critical factor in determining molecular conformation and ordering in other fluorinated aryl compounds. nih.gov

Modifications of the Fluorinated Methoxyphenyl Moiety

The aromatic ring provides another key site for structural diversification.

Selective Aromatic Substitutions and Cross-Coupling Reactions

The existing fluoro and methoxy (B1213986) substituents direct further electrophilic aromatic substitution to specific positions on the phenyl ring. However, nucleophilic aromatic substitution (SNAr) is also a powerful tool, particularly for replacing the fluorine atom with other nucleophiles, a reaction often facilitated by electron-withdrawing groups. vapourtec.comacgpubs.orgnih.gov

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Hiyama couplings, are highly effective for forming new carbon-carbon and carbon-heteroatom bonds on the aromatic ring. mdpi.comnih.govmdpi.com These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, significantly expanding the chemical space accessible from the this compound scaffold. The development of active Pd(0)/PR3 species has enabled cross-coupling reactions of C-F bonds without the need for additives. mdpi.com

Interactive Table: Examples of Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Key Features |

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | Mild reaction conditions, high functional group tolerance. mdpi.com |

| Stille Coupling | Organotin compounds | Versatile but raises toxicity concerns due to tin reagents. |

| Hiyama Coupling | Organosilicon compounds | Less toxic than organostannanes, activated by fluoride (B91410) ions. nih.gov |

| Buchwald-Hartwig | Amines | Forms carbon-nitrogen bonds, crucial for synthesizing aniline (B41778) derivatives. |

Bioisosteric Replacements (e.g., for fluorine or methoxy)

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a molecule's properties while retaining its desired biological activity. cambridgemedchemconsulting.comchem-space.com This involves substituting an atom or group with another that has similar physical or chemical characteristics. For the this compound scaffold, bioisosteric replacements for the fluorine and methoxy groups can modulate potency, selectivity, pharmacokinetics, and toxicity profiles. cambridgemedchemconsulting.comnih.gov

Fluorine Bioisosteres: The substitution of a hydrogen atom with fluorine is a common and impactful bioisosteric replacement. nih.govu-tokyo.ac.jp In the context of the parent scaffold, the fluorine atom can be replaced with other groups to fine-tune electronic properties and metabolic stability. For instance, replacing fluorine with a hydroxyl (-OH) or amino (-NH2) group can introduce new hydrogen bonding capabilities, potentially altering target interactions. u-tokyo.ac.jp Other halogens like chlorine (-Cl) or bromine (-Br) can also be considered, though they differ more significantly in size and lipophilicity. cambridgemedchemconsulting.com

Methoxy Bioisosteres: The methoxy group (-OCH3) is often a target for bioisosteric replacement to address metabolic liabilities, such as O-demethylation, or to alter solubility and lipophilicity. Common replacements for the methoxy group include other small alkoxy groups, a hydroxyl group, or a trifluoromethyl group (-CF3) which is significantly more electron-withdrawing and can improve metabolic stability. cambridgemedchemconsulting.com Another strategy is the replacement of the oxygen atom with a difluoromethylene group (-CF2-), creating a difluoromethoxy analog. cambridgemedchemconsulting.com This modification can enhance metabolic stability and modulate the compound's electronic character.

The following table outlines potential bioisosteric replacements for the fluorine and methoxy groups on the this compound scaffold.

| Original Group | Bioisosteric Replacement | Potential Impact |

| Fluorine (-F) | Hydrogen (-H) | Baseline comparison, potential loss of specific interactions |

| Chlorine (-Cl) | Increased lipophilicity and size | |

| Hydroxyl (-OH) | Increased polarity, hydrogen bond donor/acceptor | |

| Amino (-NH2) | Increased polarity, hydrogen bond donor/acceptor, potential basic center | |

| Methoxy (-OCH3) | Ethoxy (-OCH2CH3) | Increased lipophilicity |

| Hydroxyl (-OH) | Increased polarity, potential for new interactions, may be a metabolite | |

| Trifluoromethoxy (-OCF3) | Increased lipophilicity and metabolic stability | |

| Difluoromethoxy (-OCHF2) | Increased metabolic stability, altered electronics | |

| Methylamino (-NHCH3) | Hydrogen bond donor/acceptor, potential basic center |

Heterocyclic Ring Annulations and Fusions Utilizing the Aromatic System

Heterocyclic ring annulation involves the construction of a new heterocyclic ring fused to an existing ring system. In the case of this compound, the aromatic phenyl ring serves as a versatile platform for the synthesis of a variety of fused heterocyclic systems. These modifications can significantly alter the molecule's shape, polarity, and ability to interact with biological targets.

The presence of the fluorine and methoxy substituents on the aromatic ring influences the regioselectivity of annulation reactions. Synthetic strategies can be designed to build five- or six-membered heterocyclic rings, such as indoles, benzofurans, quinolines, or quinoxalines. For example, functionalization of the aromatic ring, followed by cyclization reactions, can lead to the formation of these fused systems.

The incorporation of fluorine into heterocyclic structures is a well-established strategy in drug design to enhance metabolic stability and modulate physicochemical properties. mdpi.comnih.gov Annulation reactions that preserve or incorporate fluorine can be particularly advantageous. Methodologies like [4+2] cycloadditions can be employed to construct fluorinated nitrogen-containing heterocycles. nih.govnih.gov

Below is a table of potential heterocyclic systems that could be generated through annulation with the aromatic ring of the scaffold.

| Fused Heterocycle | Potential Synthetic Approach | Potential Properties |

| Benzofuran | Cyclization of a precursor with an ortho-hydroxy group | Planar, aromatic system with a hydrogen bond acceptor |

| Indole (B1671886) | Fischer indole synthesis or related cyclization strategies | Hydrogen bond donor and acceptor capabilities, common pharmacophore |

| Quinoline | Skraup synthesis or related cyclizations | Basic nitrogen, extended aromatic system |

| Benzimidazole | Condensation of an ortho-diamino precursor with an aldehyde or carboxylic acid | Hydrogen bond donor and acceptor, often found in bioactive molecules |

| Benzoxazole | Cyclization of an ortho-aminophenol with a carboxylic acid derivative | Planar, aromatic system with hydrogen bond acceptor |

Development of Chemical Libraries for High-Throughput Screening Initiatives

The this compound scaffold is a suitable starting point for the development of chemical libraries for high-throughput screening (HTS). u-tokyo.ac.jpnih.gov HTS allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activity. nih.gov A well-designed library based on a central scaffold will systematically explore the chemical space around that core structure.

To create a diverse library, combinatorial chemistry approaches can be employed. This involves reacting the core scaffold with a variety of building blocks to generate a large number of derivatives. For the this compound scaffold, key points of diversification include:

The Ketone Moiety: The ketone can be subjected to a wide range of reactions, such as reductive amination to introduce diverse amine functionalities, or conversion to various heterocyclic systems.

The Aromatic Ring: As discussed in the previous section, the aromatic ring can be further functionalized or used as a template for annulation. Additionally, the fluorine and methoxy groups can be replaced with other substituents.

The Butyl Chain: The length and branching of the alkyl chain can be modified to explore different spatial arrangements.

The design of these libraries often incorporates principles of drug-likeness, such as Lipinski's rule of five, to increase the probability of identifying compounds with favorable pharmacokinetic properties. colorado.edu Focused libraries can also be designed to target specific protein families, such as kinases or proteases. colorado.edu The inclusion of fluorinated fragments in such libraries can be particularly useful for screening using ¹⁹F NMR spectroscopy. researchgate.net

Scaffold Hopping and Lead Diversification Strategies

Scaffold hopping is a medicinal chemistry strategy that aims to identify new, structurally distinct core structures (scaffolds) that maintain the biological activity of a known active compound. nih.govresearchgate.net This approach is valuable for discovering novel intellectual property, improving physicochemical properties, and overcoming liabilities of the original scaffold. researchgate.netdundee.ac.uk

Starting from this compound, a scaffold hopping exercise would involve replacing the central phenylbutan-2-one core with other structural motifs while retaining key pharmacophoric features. The goal is to mimic the spatial arrangement and electronic properties of the original scaffold.

Strategies for scaffold hopping can be broadly categorized:

Heterocycle Replacements: The phenyl ring could be replaced by various five- or six-membered heterocycles (e.g., pyridine (B92270), pyrimidine, thiophene). nih.gov This can significantly alter properties like solubility and metabolic stability. For instance, replacing a central phenyl ring with a pyrazine (B50134) was successfully used to design novel CB1 receptor antagonists. nih.gov

Ring Opening or Closure: The existing scaffold could be modified by opening the aromatic ring or by forming new cyclic structures.

Topology-Based Hopping: This involves maintaining the 3D arrangement of key functional groups while using a completely different underlying scaffold.

Lead diversification from the this compound scaffold would involve making more substantial changes to the molecule than simple analoging. This could include introducing larger and more complex ring systems or significantly altering the linker between the aromatic ring and the ketone. The aim is to explore new areas of chemical space and potentially discover compounds with novel or improved biological activities. dundee.ac.uk

The table below presents some potential scaffold hops for the this compound core.

| Original Scaffold | Hopped Scaffold Example | Rationale |

| Phenyl | Pyridine | Introduction of a basic nitrogen, potential for improved solubility and new interactions |

| Phenyl | Thiophene | Altered electronics and lipophilicity, common bioisostere for phenyl |

| Butan-2-one | Cyclopentanone | Constrained conformation of the side chain |

| Phenylbutan-2-one | Imidazo[1,2-a]pyrimidine | Complete change of the core structure, exploring novel chemical space |

| Phenylbutan-2-one | Phenoxyltrifluoromethylpyridine | Conversion of the α,β-unsaturated ketone to a more stable pyridine ring mdpi.com |

Advanced Spectroscopic and Structural Elucidation Methodologies for Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of "4-(3-Fluoro-4-methoxyphenyl)butan-2-one" in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

1D NMR Spectroscopy: The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms. Due to the presence of a fluorine atom, ¹⁹F NMR is also a critical 1D experiment, offering a sensitive probe of the local electronic environment. illinois.edubiophysics.org The large chemical shift range of ¹⁹F NMR helps to clearly resolve signals from different fluorine-containing functional groups. thermofisher.com

Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃:

Aromatic Protons (H-2', H-5', H-6'): Expected in the range of δ 6.8–7.1 ppm. The proton ortho to the fluorine (H-2') will likely appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet is anticipated around δ 3.8–3.9 ppm.

Methylene (B1212753) Protons (-CH₂-Ar): A triplet expected around δ 2.8–3.0 ppm.

Methylene Protons (-CH₂-CO-): A triplet expected around δ 2.7–2.9 ppm.

Methyl Protons (-COCH₃): A sharp singlet is predicted around δ 2.1–2.2 ppm.

Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃:

Carbonyl Carbon (C=O): Expected in the highly deshielded region of δ 206–209 ppm.

Aromatic Carbons: Anticipated between δ 110–155 ppm. The carbon directly bonded to fluorine (C-3') will show a large one-bond C-F coupling constant, while other aromatic carbons will exhibit smaller two-, three-, or four-bond couplings.

Methoxy Carbon (-OCH₃): A signal around δ 55–57 ppm.

Methylene Carbons (-CH₂-): Signals for the two methylene carbons are expected in the range of δ 29–46 ppm.

Methyl Carbon (-COCH₃): A signal around δ 29–31 ppm.

Predicted ¹⁹F NMR Chemical Shifts (δ) in CDCl₃: The ¹⁹F chemical shift is highly sensitive to its environment. biophysics.org For an aryl fluoride (B91410), the signal is expected in the range of δ -110 to -140 ppm, typically referenced against a standard like CFCl₃.

2D NMR Spectroscopy: To confirm these assignments and establish connectivity, a series of 2D NMR experiments are employed. harvard.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). science.gov It would show a correlation between the two methylene groups in the butane (B89635) chain, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. science.gov It is used to definitively assign the chemical shifts of the protonated carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). science.gov It is crucial for identifying quaternary carbons (like the carbonyl carbon and substituted aromatic carbons) and piecing together the molecular framework. For instance, correlations from the methyl protons (-COCH₃) to the carbonyl carbon and the adjacent methylene carbon would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. sci-hub.st It is particularly useful for determining stereochemistry and conformational preferences.

| Technique | Purpose | Expected Correlations for this compound |

| COSY | Shows ¹H-¹H coupling networks | Correlation between the two -CH₂- groups in the butane chain. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei | Links each proton signal to its corresponding carbon signal. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-4 bonds) | Methyl protons to C=O; Aromatic protons to various aromatic carbons. |

| NOESY | Identifies nuclei close in space (<5 Å) | Correlations between aromatic protons and the adjacent -CH₂- group. |

The butane side chain of "this compound" is flexible, allowing for multiple rotational conformations (rotamers). Advanced NMR techniques can provide insight into the preferred conformation in solution. nih.gov By precisely measuring proton-proton coupling constants (³JHH) within the butane chain, the dihedral angles can be estimated using the Karplus equation. This allows for the determination of the relative populations of gauche and anti conformers. rsc.org

Furthermore, NOESY experiments can reveal through-space interactions that are indicative of a particular folded or extended conformation. For example, a NOE between the aromatic protons and the terminal methyl protons would suggest a folded conformation where the chain bends back towards the phenyl ring. sci-hub.st

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of the molecule with very high accuracy. rsc.org This allows for the unambiguous determination of its elemental formula. For "this compound," the molecular formula is C₁₁H₁₃FO₂.

HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺. The high resolution of the instrument can distinguish this mass from other combinations of atoms that might have the same nominal mass, thus confirming the elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃FO₂ |

| Monoisotopic Mass | 196.0900 u |

| Calculated m/z for [M+H]⁺ | 197.0978 |

| Calculated m/z for [M+Na]⁺ | 219.0797 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. numberanalytics.comspectroscopyonline.com These two techniques are often complementary.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong, characteristic absorption bands for the key functional groups. libretexts.orgoregonstate.edu

C=O Stretch (Ketone): A very strong and sharp absorption band is predicted in the region of 1710–1725 cm⁻¹. libretexts.org

C-O Stretch (Aryl Ether): A strong absorption is expected around 1250–1270 cm⁻¹ (asymmetric) and 1020–1040 cm⁻¹ (symmetric).

C-F Stretch (Aryl Fluoride): A strong, characteristic band is anticipated in the 1100–1200 cm⁻¹ region.

Aromatic C=C Stretches: Medium intensity bands are expected in the 1500–1600 cm⁻¹ range.

Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) are expected.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. nih.govresearchgate.net While the C=O stretch would be visible, the aromatic C=C stretching vibrations are often stronger and more prominent in the Raman spectrum compared to the FT-IR. The symmetric breathing mode of the benzene (B151609) ring would also be a characteristic feature.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Signal |

| Ketone | C=O Stretch | 1710–1725 (Strong, Sharp) | Moderate |

| Aryl Ether | C-O Stretch | 1250–1270 (Strong) | Weak |

| Aryl Fluoride | C-F Stretch | 1100–1200 (Strong) | Moderate |

| Aromatic Ring | C=C Stretches | 1500–1600 (Medium) | Strong |

| Alkyl Chain | C-H Stretches | 2850–2960 (Medium) | Moderate-Strong |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While "this compound" itself may be a liquid or a low-melting solid, a suitable crystalline derivative could be prepared for analysis. nih.goviucr.org

Should a single crystal be obtained, this technique would confirm the connectivity established by NMR and provide detailed conformational data in the crystalline state. researchgate.netnih.gov This includes the dihedral angle between the plane of the aromatic ring and the butane side chain, as well as the conformation of the side chain itself. Analysis of the crystal packing would reveal any significant intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, that stabilize the solid-state structure.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

"this compound" is an achiral molecule. However, if a chiral center were introduced—for example, through the stereoselective reduction of the ketone to a chiral alcohol, (S)- or (R)-4-(3-fluoro-4-methoxyphenyl)butan-2-ol—then chiroptical spectroscopy would become a vital characterization tool.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration and conformation of the molecule. By comparing the experimental ECD spectrum of a chiral derivative to spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the newly formed stereocenter could be unambiguously determined.

Theoretical and Computational Chemistry Investigations of 4 3 Fluoro 4 Methoxyphenyl Butan 2 One and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electronic structure, molecular geometry, and energy. globalresearchonline.netscispace.com For a molecule like 4-(3-Fluoro-4-methoxyphenyl)butan-2-one, these calculations offer insights into its stability, reactivity, and intermolecular interactions.

The electronic structure of a molecule is dictated by the arrangement of its electrons in molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting chemical reactivity. nih.govwuxibiology.com

The HOMO is associated with the ability of a molecule to donate electrons, representing the site of electrophilic attack. Conversely, the LUMO is associated with the ability to accept electrons, indicating the site for nucleophilic attack. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. globalresearchonline.net

In a computational study on the analog 4-(4-hydroxyphenyl)-butan-2-one (raspberry ketone), DFT calculations (M06-2X/def2-TZVPP level of theory) determined a HOMO-LUMO energy separation of approximately 7.8 eV in an aqueous environment, suggesting moderate chemical reactivity. nih.gov For this compound, the presence of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group on the aromatic ring would modulate the electronic properties. The fluorine atom would likely lower the energy of both the HOMO and LUMO, while the methoxy group would raise them. The net effect on the HOMO-LUMO gap and the spatial distribution of these orbitals would determine the molecule's specific reactivity profile.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. researchgate.netopenaccesspub.org These descriptors provide a quantitative measure of molecular reactivity and stability.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. |

This interactive table summarizes key reactivity descriptors derived from HOMO and LUMO energies.

The distribution of electron density within a molecule governs its electrostatic properties. Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution and predicting sites for intermolecular interactions. globalresearchonline.net The MEP maps the electrostatic potential onto the molecule's electron density surface, where different colors represent varying potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green regions represent neutral or nonpolar areas.

For this compound, MEP analysis would likely show significant negative potential (red) around the oxygen atom of the carbonyl group, the oxygen of the methoxy group, and the highly electronegative fluorine atom. These sites would be the primary locations for hydrogen bonding and other electrophilic interactions. arxiv.org A region of positive potential (blue) would be expected around the hydrogen atoms. In studies of the analog 4-(4-hydroxyphenyl)-butan-2-one, analysis of the frontier molecular orbitals revealed a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition at the benzene (B151609) ring, which is consistent with MEP predictions. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comscribd.com These analyses are crucial for understanding a molecule's flexibility, stability, and biological activity, as the lowest energy conformer (the global minimum) is typically the most populated and biologically relevant state. researchgate.netlibretexts.org

For this compound, the key rotatable bonds are within the butan-2-one side chain. A potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles, can identify stable conformers (local energy minima) and the energy barriers between them. youtube.com A study on the analog raspberry ketone involved scanning the dihedral angle formed by the atoms C2−C8−C13−H18 (referring to the bond connecting the phenyl ring to the side chain). ulster.ac.uk This scan revealed three conformers, with the lowest energy structure being separated from the other two by approximately 5 kJ·mol⁻¹. ulster.ac.uk The most stable conformer was found to be asymmetrical, with the phenyl ring inclined at an angle of 75.9° relative to the planar butan-2-one substituent. ulster.ac.uk A similar approach for this compound would reveal its preferred three-dimensional structure.

| Conformer | Dihedral Angle (°) | Relative Energy (kJ/mol) | Population (%) |

| Global Minimum (Anti) | ~180 | 0.0 | High |

| Gauche 1 | ~60 | > 0 | Moderate |

| Gauche 2 | ~300 (-60) | > 0 | Moderate |

| Eclipsed (Syn) | 0 | Highest | Low |

This hypothetical interactive table illustrates the type of data obtained from a conformational analysis of the butanone side chain.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes.

For this compound, MD simulations would be employed to explore its conformational flexibility in a more realistic environment, such as in an aqueous solution. These simulations can reveal how solvent molecules interact with the compound, influencing its preferred conformation and dynamic behavior. By simulating the system over nanoseconds or longer, it is possible to observe transitions between different energy minima on the conformational landscape, providing a more complete picture of the molecule's flexibility than static energy calculations alone.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which governs its rate.

Studies on the elimination of hydrogen fluoride (B91410) from a close analog, 4-fluoro-4-(4'-nitrophenyl)butane-2-one, have utilized DFT (specifically the M06-L functional) to model the reaction pathway. nih.gov These calculations, which included an implicit solvation model, indicated that the base-promoted elimination occurs via a concerted but asynchronous E1cb-like transition state. nih.gov The study also calculated primary and secondary deuterium (B1214612) kinetic isotope effects, which were found to be large, providing further mechanistic insight. nih.gov Similar computational strategies could be applied to this compound to model its potential reactions, such as enolization, elimination, or metabolic transformations, providing detailed mechanistic understanding.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are built by correlating calculated molecular descriptors with experimentally measured data. researchgate.net

For this compound and its analogs, a QSAR/QSPR study would begin with the calculation of a wide range of molecular descriptors using quantum chemical methods. These descriptors can be categorized as:

Electronic: HOMO/LUMO energies, dipole moment, atomic charges.

Steric/Topological: Molecular weight, surface area, volume, shape indices.

Thermodynamic: Enthalpy of formation, solvation energy.

Hydrophobic: LogP (partition coefficient).

Once calculated, these descriptors for a series of related compounds are used as independent variables in a statistical analysis (e.g., multiple linear regression, machine learning) to build a model that predicts the dependent variable (e.g., receptor binding affinity, toxicity, or boiling point). researchgate.netqsardb.org Such models are invaluable in drug discovery and materials science for predicting the properties of new, unsynthesized compounds, thereby saving time and resources. The nexus of computational chemistry and QSAR allows for the generation of reliable data for these predictive models. nih.govulster.ac.uk

| Descriptor Class | Example Descriptors for QSAR/QSPR |

| Electronic | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment, Mulliken Charges |

| Topological | Molecular Weight, Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume, Ovality |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity |

This interactive table lists potential molecular descriptors that can be calculated for use in QSAR and QSPR models.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is employed to understand how a ligand, such as this compound or its analogs, might interact with the active site of a biological macromolecule, typically a protein or enzyme. These studies provide critical insights into the binding mechanisms that underpin a compound's potential biological activity, guiding further optimization.

Research on analogs, particularly those belonging to the chalcone (B49325) and flavone (B191248) families which share structural motifs with this compound, has revealed specific binding interactions with various therapeutic targets. For instance, molecular docking of 3-methoxy flavone derivatives has been explored against targets like the human estrogen receptor alpha (ER-α) and the epidermal growth factor receptor (EGFR). nih.gov In these studies, the methoxy group often participates in crucial hydrogen bonding or hydrophobic interactions within the receptor's binding pocket. Similarly, docking studies on butenolide derivatives as potential COX-II inhibitors have shown that specific substitutions can lead to strong hydrogen bond formation with key amino acid residues like THR206 and THR212. researchgate.net

The binding of ligands is mediated by a combination of forces, including hydrogen bonding, hydrophobic interactions, and polar interactions. itmedicalteam.pl For example, in the docking of chalcone analogs to the P. falciparum Ca2+-ATPase (PfATP6), both hydrogen bonds and hydrophobic forces were identified as key contributors to the binding affinity. itmedicalteam.pl The specific interactions depend heavily on the architecture of the protein's active site. In the case of EGFR tyrosine kinase (EGFR-TK) inhibitors, chalcone derivatives with high negative docking scores were found to form interactions with conserved catalytic residues. nih.gov The analysis of these interactions at an atomic level allows researchers to understand why certain analogs exhibit higher potency and can guide the rational design of new derivatives with improved affinity. researchgate.net For instance, the transformation of a functional group, such as an olefin to a ketone, can significantly alter and potentially increase the binding activity and selectivity for a target like the COX-2 enzyme. seaninstitute.or.id

The following table summarizes findings from molecular docking studies on various analogs, highlighting the specific targets and key interactions.

Table 1: Summary of Molecular Docking and Ligand-Target Interactions for Analogs

| Compound Class/Analog | Biological Target | Key Interacting Residues | Interaction Types | Docking Score (kcal/mol) |

|---|---|---|---|---|

| Chalcone Derivatives | EGFR-TK | (Not Specified) | Hydrogen Bonding, Hydrophobic | -10.4 to -11.4 |

| Chalcone Derivatives | P. falciparum Ca2+-ATPase (PfATP6) | (Not Specified) | Hydrogen Bonding, Hydrophobic, Polar | (Not Specified) |

| 3-Methoxy Flavone Derivatives | Estrogen Receptor Alpha (ER-α) | (Not Specified) | Hydrogen Bonding, Hydrophobic | -10.14 |

| 3-Methoxy Flavone Derivatives | Epidermal Growth Factor Receptor (EGFR) | (Not Specified) | Hydrogen Bonding, Hydrophobic | -9.42 |

| Butenolide Derivatives | Cyclooxygenase-II (COX-II) | THR206, THR212, HOH902 | Hydrogen Bonding, Hydrophobic Pocket | -9.3 |

| 2-Butanone Thiosemicarbazone | Topoisomerase II | (Not Specified) | (Not Specified) | (Ki = 437.87 µM) |

| Vanylyl Methyl Ketone | Cyclooxygenase-1 (COX-1) | Gln92, Thr199 | Hydrogen Bonding | (Not Specified) |

| Fluorinated Diphenylamine Chalcones | Falcilysin (P. falciparum) | (Not Specified) | Favorable Binding | (Not Specified) |

Virtual Screening and In Silico Compound Design Strategies

Virtual screening is a computational methodology used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. For chemical classes related to this compound, such as chalcones, virtual screening has been effectively utilized to discover novel inhibitors for various diseases. tdmujournal.vnhilarispublisher.com

The process often involves a multi-step filtering approach. Initially, a large virtual library, which can contain thousands or even millions of compounds, is screened. nih.govtdmujournal.vn This library may be a general collection or a specific library built around a particular chemical scaffold, like chalcone. hilarispublisher.com The first filters are often based on drug-likeness properties, such as Lipinski's rule of five, to eliminate molecules with poor pharmacokinetic profiles. nih.gov Subsequently, more computationally intensive methods like molecular docking are used to evaluate the binding affinity of the remaining compounds against the target protein. itmedicalteam.plresearchgate.net For example, a virtual screening of 2,640 chalcones against EGFR-TK led to the identification of 30 promising hits, which were then subjected to detailed molecular docking. nih.gov From these, compounds with the highest binding affinities were prioritized for further analysis. nih.gov

In silico compound design, or rational design, is a complementary strategy that involves modifying a known active compound to enhance its efficacy, selectivity, or pharmacokinetic properties. researchgate.net This process is guided by the insights gained from molecular docking studies. By understanding how a lead compound binds to its target, researchers can make targeted chemical modifications. For instance, if a docking study reveals an unoccupied hydrophobic pocket near the ligand, a hydrophobic group can be added to the compound's structure to create a new, favorable interaction, thereby increasing binding affinity. This approach has been successfully applied in the design of various enzyme inhibitors, where initial hits from screening are optimized to fit more perfectly into the active site of the target enzyme. researchgate.net

The table below outlines examples of virtual screening and in silico design strategies applied to analogous compound series.

Table 2: Overview of Virtual Screening and In Silico Design Strategies

| Strategy | Target(s) | Compound Library / Series | Key Findings / Outcomes |

|---|---|---|---|

| High-Throughput Virtual Screening | EGFR-TK | Library of 2,640 chalcones | Identified 6 compounds with higher binding affinity than the reference drug erlotinib. nih.gov |

| Virtual Screening & Molecular Dynamics | SARS-CoV-2 Papain-Like Protease (PLPro) | 1,454 chalcone derivatives from PubChem and in-house libraries | Identified two lead compounds with high potential for targeting PLPro based on docking scores and stable interactions. tdmujournal.vn |

| Structure-Based Virtual Screening | Plasmodium falciparum Ca2+-ATPase (PfATP6) | 52 synthesized chalcone analogues | Identified more than 5 analogues as superior ligands for PfATP6 compared to others in the series. itmedicalteam.pl |

| Virtual Screening for Anticancer Activity | EGFR, VEGFR1, VEGFR2, Cytochrome P450 | Chalcone and pyrazoline derivatives | Predicted the anticancer potential of several molecules against breast cancer-related targets prior to in vitro testing. researchgate.net |

| Rational Design & Docking | Tyrosinase | Chlorophenylquinazolin-4(3H)-one derivatives | Designed and synthesized a series of inhibitors, with docking results confirming a good fit of the most potent compound in the enzyme's active site. researchgate.net |

Exploration of Biological Activities and Mechanistic Pathways Involving 4 3 Fluoro 4 Methoxyphenyl Butan 2 One Derivatives

Structure-Activity Relationship (SAR) Investigations for Specific Target Modulation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of 4-(3-Fluoro-4-methoxyphenyl)butan-2-one, SAR investigations focus on the contributions of the aromatic ring substituents and the butanone side chain to the molecule's interaction with biological targets.

Influence of Fluoro and Methoxy (B1213986) Substituents on Biological Potency and Selectivity

The methoxy group also plays a crucial role. Its presence can influence the electronic environment of the aromatic ring and participate in hydrogen bonding. However, it is also a common site for metabolism, where O-demethylation can produce a hydroxyl group. mdpi.com This metabolic transformation can lead to a metabolite with a different activity profile and faster elimination from the body. mdpi.com Depending on the target, the presence of methoxy groups can either enhance or diminish biological activity. In studies on some chalcone (B49325) derivatives, which share structural similarities, the number and position of methoxy groups were found to influence their antioxidant and antibacterial properties, sometimes leading to reduced activity compared to their hydroxylated counterparts. mdpi.com

| Substituent | Influence on Properties | Potential Outcome | Source(s) |

|---|---|---|---|

| Fluoro (F) | High electronegativity; strong C-F bond; increased lipophilicity. | Enhanced metabolic stability, improved membrane permeability, altered receptor binding affinity and selectivity. | researchgate.netmdpi.comchemrxiv.org |

| Methoxy (OCH₃) | Electron-donating; potential for H-bond acceptance; site for metabolic O-demethylation. | Modulated target binding; can lead to formation of active or inactive metabolites with altered pharmacokinetic profiles. | mdpi.commdpi.com |

Target Identification and Validation Methodologies

Identifying the specific molecular targets of this compound derivatives is crucial for understanding their mechanism of action. Modern drug discovery employs a range of techniques to pinpoint these biological partners.

One powerful approach is network pharmacology , which integrates computational biology, bioinformatics, and polypharmacology to predict potential drug-target interactions. mdpi.com This in silico method involves constructing networks based on known drug-target databases, gene-disease associations, and protein-protein interaction data. mdpi.com For a novel compound, its structure can be used to predict targets, which are then cross-referenced with disease-related genes to identify the most relevant candidates. These predictions can then be validated experimentally through molecular docking simulations and in vitro biological assays. mdpi.com